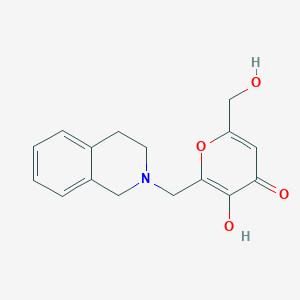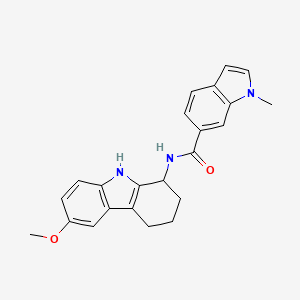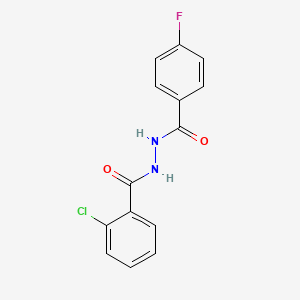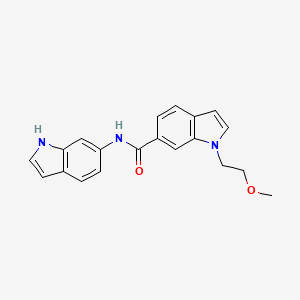![molecular formula C17H15BrFN3O2 B15103982 N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B15103982.png)
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group, and an isopropyl group on the oxazolo[5,4-b]pyridine ring
Métodos De Preparación
The synthesis of N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves several steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-bromo-2-fluoroaniline and 3-methyl-6-(propan-2-yl)pyridine-2-carboxylic acid.
Formation of Oxazolo[5,4-b]pyridine Ring: The oxazolo[5,4-b]pyridine ring is formed through a cyclization reaction involving the carboxylic acid and an appropriate reagent, such as phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves coupling the bromofluoroaniline with the oxazolo[5,4-b]pyridine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Análisis De Reacciones Químicas
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and isopropyl groups, to form alcohols, ketones, or other functional groups.
Coupling Reactions: The carboxamide group can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular communication.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various cellular pathways. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Comparación Con Compuestos Similares
N-(4-bromo-2-fluorophenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-(4-bromo-2-fluorophenyl)-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: This compound has a similar bromofluorophenyl group but differs in the presence of a triazole ring and a sulfanyl group.
N-(4-fluorophenyl)-2-bromo-benzamide: This compound shares the bromofluorophenyl group but lacks the oxazolo[5,4-b]pyridine ring, making it less complex and with different properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C17H15BrFN3O2 |
|---|---|
Peso molecular |
392.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H15BrFN3O2/c1-8(2)14-7-11(15-9(3)22-24-17(15)21-14)16(23)20-13-5-4-10(18)6-12(13)19/h4-8H,1-3H3,(H,20,23) |
Clave InChI |
PHGQZQUYJOZZRR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methoxyphenyl)-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15103908.png)

![2'-(2-methoxyethyl)-4'-(pyrrolidin-1-ylcarbonyl)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B15103919.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanone](/img/structure/B15103929.png)


![methyl 2-({2,2,2-trichloro-1-[(thiophen-2-ylcarbonyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15103943.png)
![1-(cyclopropylmethyl)-4,6-dimethyl-3-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B15103950.png)
![1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide](/img/structure/B15103962.png)
methanone](/img/structure/B15103974.png)


![4-[(4-Bromophenyl)hydrazinylidene]naphthalen-1-one](/img/structure/B15103985.png)
![(5Z)-3-butyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15103998.png)
